N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide
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Overview
Description
PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE is a complex organic compound with the molecular formula C24H17N5O3S2 and a molecular weight of 487.563 g/mol . This compound is notable for its unique structure, which includes a quinoxaline core, a thiophene ring, and a pyridinium moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the thiophene ring, and the attachment of the pyridinium moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Condensation Reactions: These are used to form the quinoxaline core by reacting appropriate diamines with dicarbonyl compounds.
Amidation Reactions: The thiophene-2-carboxamido group is introduced through amidation reactions, often using coupling reagents like EDCI or DCC.
Sulfonylation: The phenylsulfonyl group is typically introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Chemical Reactions Analysis
PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, especially at the quinoxaline core.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. The quinoxaline core and thiophene ring are crucial for its binding affinity and specificity. The sulfonyl and carboxamido groups enhance its solubility and facilitate its interaction with biological targets .
Comparison with Similar Compounds
PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE can be compared with other similar compounds, such as:
Phenylsulfonylquinoxalines: These compounds share the quinoxaline core and sulfonyl group but lack the thiophene and pyridinium moieties.
Thiophene-carboxamido derivatives: These compounds contain the thiophene-carboxamido group but differ in their core structures.
Pyridinium-quinoxalines: These compounds have the pyridinium and quinoxaline moieties but lack the sulfonyl and thiophene groups.
The uniqueness of PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17N5O3S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O3S2/c30-24(21-11-6-16-33-21)25-17-12-14-29(15-13-17)23-22(26-19-9-4-5-10-20(19)27-23)28-34(31,32)18-7-2-1-3-8-18/h1-16H,(H,26,28) |
InChI Key |
RNPJNDQMPBHMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4C=CC(=NC(=O)C5=CC=CS5)C=C4 |
Origin of Product |
United States |
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